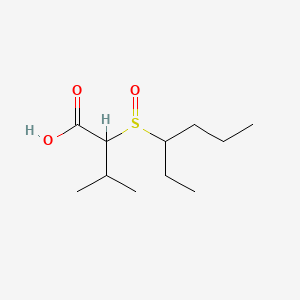
2-(Hexane-3-sulfinyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexane-3-sulfinyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a sulfinyl group attached to a hexane chain and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexane-3-sulfinyl)-3-methylbutanoic acid typically involves the following steps:
Formation of the Sulfinyl Group:
Attachment to Hexane Chain: The sulfinyl group is then attached to a hexane chain through a series of substitution reactions, often involving halogenated intermediates.
Formation of Methylbutanoic Acid Moiety: The final step involves the formation of the methylbutanoic acid moiety, which can be achieved through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Hexane-3-sulfinyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: Reduction of the sulfinyl group can yield a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted sulfinyl compounds.
Scientific Research Applications
2-(Hexane-3-sulfinyl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hexane-3-sulfinyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can participate in redox reactions, influencing the activity of these targets and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Hexane-3-sulfinyl)-3-methylbutanoic acid is unique due to its specific combination of a sulfinyl group and a methylbutanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C11H22O3S |
|---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-hexan-3-ylsulfinyl-3-methylbutanoic acid |
InChI |
InChI=1S/C11H22O3S/c1-5-7-9(6-2)15(14)10(8(3)4)11(12)13/h8-10H,5-7H2,1-4H3,(H,12,13) |
InChI Key |
DQHBTDPUWQGBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)S(=O)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















